molecular formula C17H22O6 B203317 epi-Tulipinolide diepoxide CAS No. 39815-40-2

epi-Tulipinolide diepoxide

Cat. No. B203317
CAS RN: 39815-40-2
M. Wt: 322.4 g/mol
InChI Key: WVJZWGBZQIZLSZ-KLGRDHRDSA-N
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Description

Epi-Tulipinolide diepoxide is a natural compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It has been found to display cytotoxicity in A375 cells, with an IC50 value of 52.03 μM .


Molecular Structure Analysis

The molecular formula of epi-Tulipinolide diepoxide is C17H22O6 . Its average mass is 322.353 Da and its monoisotopic mass is 322.141632 Da .


Physical And Chemical Properties Analysis

Epi-Tulipinolide diepoxide has a density of 1.3±0.1 g/cm3, a boiling point of 463.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol and its flash point is 205.3±28.8 °C . The compound has an index of refraction of 1.544, a molar refractivity of 79.2±0.4 cm3, and a molar volume of 251.0±5.0 cm3 .

Scientific Research Applications

Antimicrobial Activity Against Staphylococcus aureus

Epi-Tulipinolide diepoxide has been identified as having inhibitory activity against Staphylococcus aureus . This suggests potential use in developing new antimicrobial agents, especially considering the increasing resistance of bacteria to conventional antibiotics.

Cytotoxicity in Melanoma Cells

The compound displays cytotoxicity in A375 melanoma cells, with an IC50 value of 52.03 μM . This indicates its potential as a therapeutic agent in treating skin melanoma, a serious form of skin cancer.

Antioxidative Properties

Epi-Tulipinolide diepoxide has shown antioxidative activities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. This property could be harnessed in developing supplements or drugs aimed at preventing oxidative damage.

Chemopreventive Potential

Due to its antioxidative and cytotoxic effects, epi-Tulipinolide diepoxide may have chemopreventive properties . It could potentially be used to prevent or slow down the progression of certain types of cancer.

Inhibition of Cell Proliferation

The compound significantly inhibits the proliferation of melanoma cells . This application is particularly relevant in the field of cancer research, where controlling the rapid growth of cancer cells is a primary objective.

Potential for Skin Care Products

Given its effects on human keratinocyte skin cells, epi-Tulipinolide diepoxide could be explored for use in skin care products . Its ability to influence cell viability suggests it may help in maintaining healthy skin or in treating skin conditions.

Research Tool in Cell Biology

The compound’s impact on cell viability makes it a valuable tool in cell biology research to understand cell death mechanisms and to study the effects of sesquiterpene lactones on cells .

Development of Anti-Cancer Drugs

Epi-Tulipinolide diepoxide’s cytotoxic activity against KB cells indicates its potential in the development of anti-cancer drugs . Its ability to kill cancer cells could be leveraged in creating more effective treatments.

properties

IUPAC Name

[(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12-,13+,14-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJZWGBZQIZLSZ-KLGRDHRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](O2)CC[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331792
Record name epi-Tulipinolide diepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

epi-Tulipinolide diepoxide

CAS RN

39815-40-2
Record name epi-Tulipinolide diepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?

A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []

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